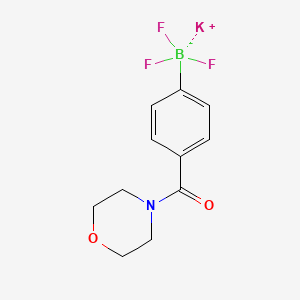

Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate

Beschreibung

Eigenschaften

IUPAC Name |

potassium;trifluoro-[4-(morpholine-4-carbonyl)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BF3NO2.K/c13-12(14,15)10-3-1-9(2-4-10)11(17)16-5-7-18-8-6-16;/h1-4H,5-8H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPGRGIUSTVBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(=O)N2CCOCC2)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674194 | |

| Record name | Potassium trifluoro[4-(morpholine-4-carbonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314957-11-3 | |

| Record name | Potassium trifluoro[4-(morpholine-4-carbonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Detailed Synthetic Routes and Reaction Conditions

- Formation of the Intermediate : React 4-bromophenylmorpholine with a boronic acid derivative to form an intermediate compound.

- Introduction of the Trifluoroborate Group : Treat the intermediate with potassium trifluoroborate under specific reaction conditions to introduce the trifluoroborate group.

Industrial Production Methods

In industrial settings, the production of Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The industrial process includes:

- Batch or Continuous Flow Reactors : Use reactors to control reaction parameters such as temperature, pressure, and reaction time.

- Purification : Purify the crude product using techniques like recrystallization or chromatography to obtain the final product with high purity.

Nickel-Catalyzed Borylation

Nickel-catalyzed borylation reactions have been optimized for various aryl halides, which allows for the straightforward conversion of aryl halides into organotrifluoroborates.

The typical mechanism involves:

- Coordination of the aryl halide to the nickel catalyst.

- Borylation to form a boronic acid intermediate.

- Conversion to the trifluoroborate salt through treatment with \$$KHF_2\$$.

Copper-Catalyzed Borylation

Copper-catalyzed borylation of organic halides with bis(pinacolato)diboron allows the preparation of diverse potassium organotrifluoroborates. These reactions are generally mild and provide access to a variety of boron-containing building blocks.

Reaction Conditions and Yields

| Entry | Product | Time | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 2a | 4 h | 50 °C | 82 |

| 2 | 2c | 4 h | 50 °C | 88 |

| 3 | 2e | 4 h | 80 °C | 71 |

| 4 | 2g | 12 h | 50 °C | 81 |

| 5 | 1i | 8 h | 50 °C | 87 |

| 6a | 3j | 8 h | 80 °C | 76 |

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2.1 Borylation Reactions

One of the primary applications of potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate is in borylation reactions, where it serves as a boron source to convert aryl halides into aryl boron compounds. This transformation is crucial for the formation of carbon-boron bonds, which are pivotal in the synthesis of pharmaceuticals and agrochemicals. For instance, nickel-catalyzed borylation of aryl halides using this compound has been reported to yield high purity and good yields of the corresponding trifluoroborates .

Table 1: Borylation Reaction Examples

| Substrate | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 4-Bromoanisole | NiCl₂(dppp) | 91 | 2 |

| Aryl Chlorides | Ni-based system | Moderate to Good | Varied |

| Heteroaryl Halides | Ni-based system | Moderate | Longer than Aryl |

Medicinal Chemistry Applications

3.1 Drug Development

The compound has potential applications in drug development, particularly as a precursor for synthesizing bioactive molecules. Its ability to form stable complexes with various functional groups makes it valuable in creating new therapeutic agents targeting specific biological pathways. For example, derivatives of this compound have been explored for their inhibitory effects on deubiquitylating enzymes (DUBs), which are implicated in cancer progression .

3.2 Case Studies

-

Case Study 1: Inhibition of DUBs

Research indicates that certain derivatives of this compound exhibit significant inhibitory activity against DUBs like Cezanne 1 and USP30, suggesting their potential use in cancer therapeutics . -

Case Study 2: Synthesis of Targeted Compounds

A study demonstrated the use of this compound in synthesizing tetraarylborate lipophilic anions that serve as targeting groups for drug delivery systems .

Conclusion and Future Directions

This compound stands out as a versatile reagent with significant applications in organic synthesis and medicinal chemistry. Its role in borylation reactions and potential in drug development highlights its importance in advancing chemical research. Future studies may focus on optimizing synthetic routes and exploring additional biological applications, particularly in targeted therapies for cancer.

Wirkmechanismus

The mechanism of action of potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other molecules. The compound’s molecular targets and pathways depend on the specific application and reaction it is involved in .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

The reactivity and applications of organotrifluoroborates are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F, carbonyl) stabilize the trifluoroborate but may reduce cross-coupling efficiency compared to electron-donating groups (e.g., hydroxyethyl) . The morpholine-4-carbonyl group balances moderate electron withdrawal with steric hindrance, enabling unique reactivity in directed coupling or post-functionalization .

Reactivity in Cross-Coupling Reactions

Organotrifluoroborates are pivotal in Suzuki-Miyaura couplings. Substituent effects are evident:

- Electron-Donating Groups : Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate reacts rapidly due to enhanced boron electrophilicity, yielding >75% in optimized conditions .

- Electron-Withdrawing Groups : The 4-chloro and 4-fluoro derivatives show reduced reactivity (e.g., 37% yield for 4-F), necessitating higher catalyst loadings or elevated temperatures .

Stability and Functionalization Potential

- Oxidative Stability : The morpholine-4-carbonyl group enhances stability against hydrolysis and oxidation compared to hydroxyethyl or azidomethyl analogs, which degrade under strong oxidants like Oxone® .

- Post-Functionalization : The carbonyl group enables condensation reactions (e.g., with diamines to form benzimidazoles) or reductions to alcohols, expanding utility in multi-step syntheses .

Biologische Aktivität

Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthesis. This article provides an overview of its biological activity, synthesis, and applications based on recent research findings.

- Molecular Formula : CHBFKNO

- Molecular Weight : 297.13 g/mol

- CAS Number : 1025113-70-5

- InChI Key : VMMCKOVDXHKYLW-UHFFFAOYSA-N

This compound can be synthesized through nickel-catalyzed borylation reactions, which have been optimized for various aryl halides. This method allows for the straightforward conversion of aryl halides into organotrifluoroborates, which are more stable and versatile for further chemical transformations .

The mechanism typically involves:

- Coordination of the aryl halide to the nickel catalyst.

- Borylation to form a boronic acid intermediate.

- Conversion to the trifluoroborate salt through treatment with KHF.

Anticancer Properties

Research indicates that compounds containing trifluoroborate groups exhibit significant anticancer activity. For instance, derivatives of potassium trifluoroborates have shown effectiveness against various cancer cell lines, potentially due to their ability to interfere with cellular signaling pathways involved in tumor growth .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of isothiazole derivatives related to this compound. These derivatives have demonstrated activity against neuroinflammation and may offer therapeutic benefits in neurodegenerative diseases .

Case Studies

- Anticancer Activity : A study evaluated the efficacy of potassium trifluoroborates in inhibiting breast cancer cell proliferation. The results indicated a dose-dependent response, with significant inhibition observed at higher concentrations .

- Antimicrobial Testing : In vitro tests showed that this compound exhibited inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

- Neuroprotection : Research into isothiazole derivatives revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis, highlighting their role in neuroprotection .

Comparative Biological Activity Table

| Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Effective against Gram-positive bacteria | Significant |

| Isothiazole derivatives | High | Variable | High |

Q & A

Q. What is the standard synthetic route for preparing Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate?

The compound is typically synthesized via a two-step process:

Boronic acid precursor preparation : The morpholine-carbonyl-substituted phenylboronic acid is first synthesized through a coupling reaction between 4-bromophenylboronic acid and morpholine-4-carbonyl chloride under palladium catalysis or via direct functionalization of the boronic acid scaffold .

Trifluoroborate conversion : The boronic acid is treated with potassium hydrogen fluoride (KHF₂) in a polar solvent (e.g., methanol/water), yielding the trifluoroborate salt. Purification involves recrystallization or column chromatography to isolate the product .

Q. What purification methods are recommended for isolating high-purity this compound?

- Recrystallization : Use methanol/water mixtures to exploit solubility differences.

- Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (1:3) to remove unreacted boronic acid or morpholine derivatives.

- Analytical validation : Confirm purity via ¹⁹F NMR (δ ≈ -135 to -140 ppm for trifluoroborate) and LC-MS .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Potassium trifluoroborates are stable alternatives to boronic acids in Suzuki couplings. A typical protocol includes:

Q. What analytical techniques are critical for characterizing this compound?

Q. What are the stability and storage recommendations?

- Storage : Keep in a desiccator at 0–6°C to prevent hydrolysis.

- Stability : Stable under inert atmospheres but degrades in humid or acidic conditions. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How does the electron-withdrawing morpholine-carbonyl group influence cross-coupling efficiency?

The morpholine-carbonyl substituent is meta-directing and moderately electron-withdrawing, which:

Q. Can this compound undergo orthogonal reactivity in sequential coupling reactions?

Yes. The trifluoroborate group allows chemoselective coupling at other reactive sites (e.g., alkenes or halides). For example:

Initial cross-coupling at the trifluoroborate site with an aryl halide.

Subsequent hydroboration or oxidation at the morpholine-carbonyl group for further functionalization.

This strategy is validated in studies with analogous trifluoroborates .

Q. What role does oxygen play in Pd-catalyzed reactions involving this compound?

Oxygen can act as a co-oxidant to regenerate active Pd(0) species, enhancing turnover. For example:

Q. How does ligand choice impact coupling efficiency with sterically hindered electrophiles?

- Bulky ligands (e.g., XPhos) improve yields with ortho-substituted aryl halides by preventing Pd aggregation.

- Electron-deficient ligands (e.g., DavePhos) enhance oxidative addition rates for electron-poor substrates.

Example: Coupling with 2-bromobenzonitrile achieves 94% yield using Pd/C and DavePhos .

Q. How can contradictory data in cross-coupling optimization be resolved?

Contradictions often arise from:

- Base sensitivity : KF vs. Cs₂CO₃ may alter reaction pathways.

- Solvent effects : THF/water mixtures favor stability, while DMF accelerates hydrolysis.

- Catalyst loading : Lower Pd (1 mol%) reduces costs but risks incomplete conversion.

Recommendation: Use design of experiments (DoE) to systematically vary parameters and identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.